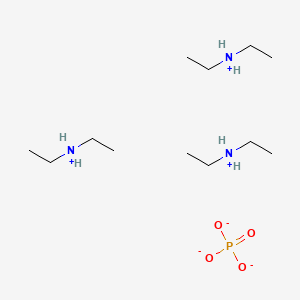
Dilithium fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium fumarate is a chemical compound that consists of two lithium atoms and a fumarate moiety Fumarate is an ester of fumaric acid, which is a dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dilithium fumarate typically involves the reaction of fumaric acid with lithium hydroxide. The reaction proceeds as follows:
C4H4O4+2LiOH→C4H2Li2O4+2H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium fumarate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other oxidation products.
Reduction: It can be reduced to form lithium fumarate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium carbonate and other oxidation products.
Reduction: Lithium fumarate.
Substitution: Various substituted fumarate derivatives.
Wissenschaftliche Forschungsanwendungen
Dilithium fumarate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dilithium fumarate involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in cellular metabolism and signaling. For example, it can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant genes and the reduction of oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: A compound with similar chemical structure but different biological activities.
Lithium carbonate: Another lithium compound with different applications and properties.
Lithium fumarate: A related compound with similar chemical properties but different reactivity.
Uniqueness
Dilithium fumarate is unique due to its specific combination of lithium and fumarate moieties, which confer distinct chemical and biological properties. Its ability to modulate oxidative stress pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
24820-18-6 |
|---|---|
Molekularformel |
C4H2Li2O4 |
Molekulargewicht |
128.0 g/mol |
IUPAC-Name |
dilithium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; |
InChI-Schlüssel |
PMUKAEUGVCXPDF-SEPHDYHBSA-L |
Isomerische SMILES |
[Li+].[Li+].C(=C/C(=O)[O-])\C(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


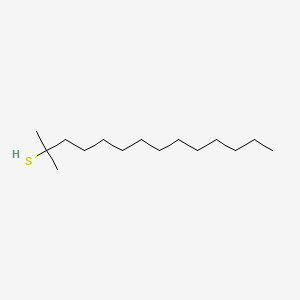
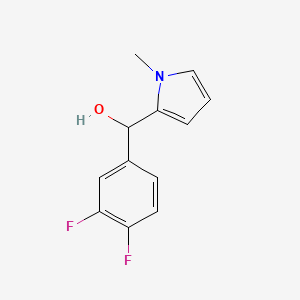
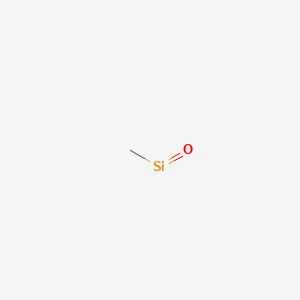

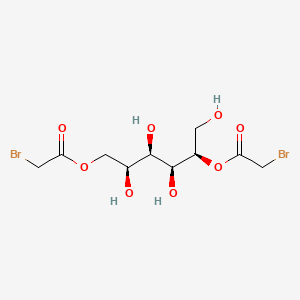

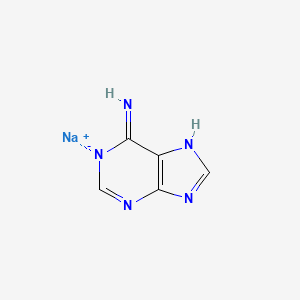
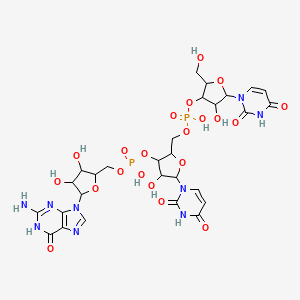
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
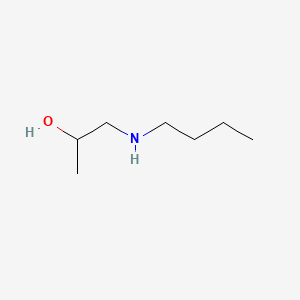


![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
